molecular formula C7H3ClFN3O4S B12995527 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12995527
M. Wt: 279.63 g/mol
InChI Key: MGGBMEKFBGWXEH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

    Halogenation: Chlorine and fluorine atoms are introduced into the ring through halogenation reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzothiadiazine ring structure. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide, potassium tert-butoxide, and various organometallic compounds.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including antihypertensive, antidiabetic, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds in the benzothiadiazine family:

    Similar Compounds: 4H-1,2,4-benzothiadiazine-1,1-dioxide, 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide derivatives.

    Uniqueness: The presence of chlorine, fluorine, and nitro substituents in this compound imparts unique chemical properties, making it distinct from other benzothiadiazine derivatives

Properties

Molecular Formula

C7H3ClFN3O4S

Molecular Weight

279.63 g/mol

IUPAC Name

3-chloro-5-fluoro-7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C7H3ClFN3O4S/c8-7-10-6-4(9)1-3(12(13)14)2-5(6)17(15,16)11-7/h1-2H,(H,10,11)

InChI Key

MGGBMEKFBGWXEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)NC(=NS2(=O)=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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